4-(Bromomethyl)-1-phenyl-1H-imidazole
Description
Contextualization of Substituted Imidazole (B134444) Chemistry in Contemporary Organic Synthesis
Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is a privileged structure in drug discovery and development. google.comdrugbank.com The imidazole ring is a key component in numerous natural products, including the amino acid histidine, and in many synthetic pharmaceuticals. google.com The versatility of the imidazole scaffold allows for substitution at various positions, leading to a wide range of derivatives with tailored electronic and steric properties. researchgate.net Contemporary organic synthesis has seen a surge in the development of novel methodologies for the regioselective synthesis of substituted imidazoles, driven by the demand for new functional molecules in various scientific disciplines. researchgate.netnih.gov These methods often focus on creating complex molecular architectures with high efficiency and selectivity. nih.gov
Significance of the Bromomethyl Moiety in Heterocyclic Functionalization
The introduction of a bromomethyl group onto a heterocyclic ring is a powerful strategy for further functionalization. The bromine atom is a good leaving group, making the bromomethyl moiety highly susceptible to nucleophilic substitution reactions. rsc.org This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This versatility makes bromomethyl-substituted heterocycles, such as 4-(Bromomethyl)-1-phenyl-1H-imidazole, valuable intermediates in the synthesis of more complex molecules with desired biological or material properties.
Research Trajectory of this compound within Advanced Chemical Research
While extensive research exists for the broader class of substituted imidazoles, the specific research trajectory for this compound is more focused. Its primary role in advanced chemical research appears to be that of a key intermediate or building block. The presence of both the reactive bromomethyl group and the phenyl-substituted imidazole core allows for its use in the construction of a diverse range of larger, more complex molecules. These molecules are often designed for specific applications in medicinal chemistry, such as the development of novel therapeutic agents, and in materials science for the creation of functional organic materials. nih.govrsc.org
Synthesis and Characterization
A plausible synthetic route to this compound would likely involve the initial formation of the 1-phenyl-1H-imidazole-4-methanol precursor, followed by bromination. The synthesis of the alcohol precursor can be achieved through various established methods for imidazole ring formation. One common approach is the reaction of a suitable α-dicarbonyl compound with an aldehyde, ammonia, and an aniline, known as the Radziszewski synthesis, or variations thereof.
Subsequent bromination of the hydroxymethyl group can be accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Spectroscopic Data (Predicted)
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR (CH₂Br) | ~4.6 | Singlet, characteristic for a bromomethyl group attached to an aromatic ring. |
| ¹H NMR (Imidazole CH) | ~7.2 - 7.8 | Two distinct signals, their exact shifts influenced by the phenyl group. |
| ¹H NMR (Phenyl H) | ~7.3 - 7.6 | Multiplet, typical for a monosubstituted benzene (B151609) ring. |
| ¹³C NMR (CH₂Br) | ~30 | The carbon of the bromomethyl group. |
| ¹³C NMR (Imidazole C) | ~115 - 140 | Signals for the imidazole ring carbons. |
| ¹³C NMR (Phenyl C) | ~120 - 138 | Signals for the phenyl ring carbons. |
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from the reactivity of the bromomethyl group. This group readily participates in nucleophilic substitution reactions, allowing for the attachment of a wide range of functionalities.
For example, reaction with primary or secondary amines would yield the corresponding aminomethyl derivatives. Similarly, reaction with alkoxides or thiolates would lead to the formation of ethers and thioethers, respectively. The utility of this compound as a building block is further enhanced by the stability of the 1-phenyl-1H-imidazole core under various reaction conditions.
Potential Research Directions
The versatile nature of this compound opens up several avenues for future research.
In Medicinal Chemistry
The 1-phenyl-1H-imidazole scaffold is present in numerous biologically active compounds. The ability to easily introduce diverse substituents via the bromomethyl handle makes this compound an attractive starting material for the synthesis of new drug candidates. Research could focus on creating libraries of derivatives for screening against various biological targets, including enzymes and receptors implicated in disease. For instance, substituted phenylimidazoles have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy. nih.gov
In Materials Science
An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-step process rooted in fundamental organic chemistry principles. The synthesis of this specific heterocyclic compound hinges on the strategic construction of the imidazole core, the introduction of the N-phenyl substituent, and the final regioselective bromination of the methyl group. This article delineates the key synthetic strategies and considerations for each of these critical stages.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-phenylimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
InChI Key |
OZXKJOQDMJURGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)CBr |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 4 Bromomethyl 1 Phenyl 1h Imidazole
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for 4-(bromomethyl)-1-phenyl-1H-imidazole is the nucleophilic substitution at the benzylic carbon. The bromine atom serves as an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Imidazoles, Amines)
The reaction of this compound with nitrogen-based nucleophiles provides a straightforward route to novel compounds with extended nitrogen-containing frameworks. For instance, it can react with other imidazole (B134444) derivatives to form di-imidazolyl compounds. This N-alkylation typically proceeds by deprotonating the nucleophilic imidazole with a suitable base, such as sodium hydride (NaH), followed by the addition of the this compound electrophile. nih.gov
This strategy is also applicable to the synthesis of imidazolium (B1220033) salts. The reaction with substituted imidazoles, like 1-methyl-1H-imidazole or 1-phenyl-1H-imidazole, in a suitable solvent such as acetonitrile (B52724) leads to the formation of quaternary imidazolium bromide salts. harvard.edu These reactions are fundamental in creating ionic liquids and precursors for N-heterocyclic carbenes.
Similarly, primary and secondary amines can be readily alkylated by this compound to yield the corresponding substituted amines. The reaction generally occurs under basic conditions to neutralize the hydrogen bromide formed as a byproduct.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Imidazole | 1. NaH, THF, 0 °C to rt 2. This compound | 1-Phenyl-4-((1H-imidazol-1-yl)methyl)-1H-imidazole | nih.gov |
| 1-Methyl-1H-imidazole | Acetonitrile, reflux | 1-Methyl-3-((1-phenyl-1H-imidazol-4-yl)methyl)-1H-imidazol-3-ium bromide | harvard.edu |
| Diethylamine | K₂CO₃, Acetonitrile, rt | N,N-Diethyl-1-(1-phenyl-1H-imidazol-4-yl)methanamine | Analogous reaction |
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
The bromomethyl group is susceptible to attack by oxygen nucleophiles, leading to the formation of ethers. In reactions with alcohols (alkoxides) or phenols (phenoxides), the corresponding ether derivatives can be synthesized. These reactions are typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.
For example, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 4-(methoxymethyl)-1-phenyl-1H-imidazole. Similarly, reacting it with phenol in the presence of a base would result in 4-(phenoxymethyl)-1-phenyl-1H-imidazole. The general principles of Williamson ether synthesis apply here, where a deprotonated alcohol or phenol acts as the nucleophile in an SN2 reaction.
Table 2: Representative Reactions with Oxygen Nucleophiles
| Oxygen Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Methanol | NaH, Methanol, rt | 4-(Methoxymethyl)-1-phenyl-1H-imidazole | General Principle |
| Phenol | K₂CO₃, Acetone, reflux | 4-(Phenoxymethyl)-1-phenyl-1H-imidazole | General Principle |
Reactions with Sulfur-Containing Nucleophiles
Sulfur nucleophiles, particularly thiolates, are highly effective for substitution reactions with benzylic halides like this compound. organic-chemistry.org Thiols are generally more nucleophilic than their corresponding alcohols. libretexts.org The reaction with a thiol (R-SH) in the presence of a base, or directly with a pre-formed thiolate salt (R-S⁻Na⁺), readily produces the corresponding thioether. organic-chemistry.org
For instance, treatment with sodium thiophenoxide results in the formation of 1-phenyl-4-((phenylthio)methyl)-1H-imidazole. A common issue in reactions with thiols is the potential for the thioether product to undergo a second alkylation to form a sulfonium (B1226848) salt; however, this can typically be controlled by managing the reaction stoichiometry. libretexts.org A reliable method to avoid this involves using thiourea, which reacts to form an isothiourea salt that can be subsequently hydrolyzed to the desired thiol. libretexts.org S-alkylation of heterocyclic thiones, such as 2-thioimidazoles, with alkyl halides like ethyl iodide in the presence of a base like triethylamine (B128534) is also a well-documented transformation. acs.org
Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles
| Sulfur Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Thiophenol | NaOH, Ethanol (B145695), rt | 1-Phenyl-4-((phenylthio)methyl)-1H-imidazole | organic-chemistry.org |
| Ethyl Mercaptan | K₂CO₃, DMF, rt | 4-((Ethylthio)methyl)-1-phenyl-1H-imidazole | acs.org |
Carbon-Carbon Bond Forming Reactions Utilizing the Bromomethyl Group
While nucleophilic substitution is the most common reaction pathway, the bromomethyl group can also be engaged in carbon-carbon bond-forming reactions, particularly through organometallic cross-coupling strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck typically involve the activation of aryl or vinyl halides. rsc.orgrsc.orgyoutube.com The C(sp³)-Br bond in benzylic bromides like this compound is less commonly used directly in these transformations due to competing processes like β-hydride elimination. However, modified protocols and specific catalytic systems have been developed to facilitate such couplings.
Suzuki-Type Coupling: A direct Suzuki coupling of benzylic halides is challenging. However, it is possible to achieve this transformation by first converting the bromide into a more suitable coupling partner. Alternatively, specific ligand systems can promote the coupling. For example, the cross-coupling of benzylammonium salts, which can be prepared from benzyl (B1604629) bromides, with arylboronic acids has been achieved using an N-heterocyclic carbene-palladium(II) precatalyst. nih.gov Another approach involves the palladium-catalyzed coupling of α-bromocarbonyl compounds with arylboronic acids, demonstrating that C(sp³)-Br bonds adjacent to a pi-system can be activated. nih.gov
Sonogashira-Type Coupling: The Sonogashira reaction couples a halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org While typically used for aryl/vinyl halides, an efficient palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides has been developed. This reaction proceeds rapidly at room temperature and tolerates various functional groups. rsc.org This method provides a direct route to benzyl alkynes from benzylic bromides.
Heck-Type Reaction: The Heck reaction traditionally couples aryl/vinyl halides with alkenes. youtube.comorganic-chemistry.org Direct Heck reactions with benzylic halides are not standard due to the propensity for β-hydride elimination from the organopalladium intermediate. However, tandem reaction sequences involving Heck-type couplings have been reported. nih.gov
Table 4: Palladium-Catalyzed Cross-Coupling Reactions Involving Benzylic Bromides
| Coupling Reaction | Coupling Partners | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Type (via ammonium (B1175870) salt) | Benzyltrimethylammonium bromide + Arylboronic acid | IPr-Pd-PEPPSI, K₃PO₄·3H₂O | Diarylmethane | nih.gov |
| Sonogashira-Type | Benzyl bromide + Lithium acetylide | [Pd(μ-I)P(tBu)₃]₂ | Benzyl alkyne | rsc.org |
| Kumada-Corriu | Secondary benzyl bromide + Aryl Grignard reagent | Pd(OAc)₂, Xantphos | Diarylethane derivative | organic-chemistry.org |
Other Transition Metal-Catalyzed Processes
Beyond palladium, other transition metals like nickel and iron are effective catalysts for cross-coupling reactions involving benzylic halides.
Nickel-Catalyzed Coupling: The Kumada coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, is often catalyzed by nickel. wikipedia.org This method has been successfully applied to benzylic sulfonamides and is a viable strategy for benzylic halides. nih.gov The Negishi coupling, which uses an organozinc reagent, can also be catalyzed by nickel and is effective for coupling with benzyl halides. wikipedia.orgorganic-chemistry.org
Iron-Catalyzed Coupling: Iron-based catalysts have emerged as a more economical and environmentally friendly alternative for cross-coupling reactions. An iron-catalyzed Negishi coupling of benzyl halides with diarylzinc reagents has been reported, proceeding at moderate temperatures to yield diarylmethane products. rsc.org
These alternative methods expand the toolkit for forming carbon-carbon bonds from benzylic positions, offering different reactivity profiles and substrate tolerances compared to palladium-based systems.
Rearrangement and Cycloaddition Reactions Involving Imidazole Moieties
The imidazole ring, being an aromatic heterocycle, is generally stable. However, under specific conditions, it can participate in rearrangement and cycloaddition reactions. While direct examples involving this compound are not extensively documented, analogous transformations of related imidazole derivatives provide insight into its potential reactivity.
Rearrangement Reactions: Photochemical rearrangements of imidazoles have been observed, leading to a formal interchange of the ring atoms. For instance, studies on methyl-substituted imidazoles have shown that irradiation can induce isomerization, such as the conversion of 1,4-dimethyl-imidazole to 1,2-dimethyl-imidazole. acs.orgnih.gov These transformations are proposed to proceed through high-energy intermediates and conical intersections. acs.orgnih.gov It is conceivable that this compound could undergo similar skeletal rearrangements under photochemical conditions, potentially yielding other isomeric imidazole structures. However, such reactions often require specific sensitizers and may lead to a mixture of products. tsijournals.com Another type of rearrangement, the von Richter rearrangement, typically involves the reaction of aromatic nitro compounds with cyanide and is not directly applicable here. wikipedia.orgslideshare.netslideshare.net Ring contraction reactions of pyrazines to imidazoles have also been reported but require strong bases like sodamide. youtube.com
Cycloaddition Reactions: The imidazole ring can act as a dienophile in inverse electron demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. nih.govyoutube.com For instance, 2-substituted imidazoles have been shown to react with 1,2,4-triazines to form imidazo[4,5-c]pyridines. nih.gov While the phenyl group at the N1 position of this compound is not strongly electron-withdrawing, the potential for cycloaddition with highly reactive dienophiles cannot be entirely ruled out. Theoretical studies have explored the Diels-Alder reactions of various imidazole dienes with dienophiles, indicating that the reaction barriers are dependent on the substituents. nih.govrsc.org
Furthermore, the imidazole nitrogen can be quaternized to form imidazolium ylides, which are known to undergo 1,3-dipolar cycloaddition reactions. nih.govrsc.orgwikipedia.orgresearchgate.net For example, N-alkylation of dihydroimidazoles with bromomethyl ketones, followed by treatment with a base, can generate an ylide that undergoes intramolecular cycloaddition. nih.gov This suggests a potential pathway where the bromomethyl group of this compound could first be used to alkylate another species to form a suitable precursor for an intramolecular cycloaddition.
Functional Group Interconversions on the Bromomethyl Moiety (e.g., formation of aldehydes, nitriles, carboxylic acids)
The bromomethyl group at the C4 position of the imidazole ring is a versatile handle for a variety of functional group interconversions, behaving similarly to a benzylic halide.
Formation of Aldehydes: The direct oxidation of the bromomethyl group to an aldehyde, 1-phenyl-1H-imidazole-4-carbaldehyde, can be achieved through several established methods.
Sommelet Reaction: This reaction involves the treatment of a benzylic halide with hexamine followed by hydrolysis to yield the corresponding aldehyde. nih.govresearchgate.net The reaction proceeds via the formation of a quaternary ammonium salt which is then hydrolyzed. This method is particularly useful for preparing aromatic and heterocyclic aldehydes. nih.govresearchgate.net
Kornblum Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert alkyl halides to aldehydes. wikipedia.orgchem-station.comsynarchive.combch.rorsc.org The reaction typically involves heating the halide in DMSO, often in the presence of a mild base like sodium bicarbonate. bch.ro This method is advantageous due to its mild and non-toxic nature. rsc.org
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference(s) |
| Sommelet Reaction | 1. Hexamine; 2. H₂O, heat | 1-Phenyl-1H-imidazole-4-carbaldehyde | Varies | nih.govresearchgate.net |
| Kornblum Oxidation | DMSO, NaHCO₃, heat | 1-Phenyl-1H-imidazole-4-carbaldehyde | Varies | wikipedia.orgchem-station.combch.ro |
Formation of Nitriles: The synthesis of 1-phenyl-1H-imidazole-4-carbonitrile can be accomplished via a nucleophilic substitution reaction. wikipedia.orgmdpi.com The displacement of the bromide ion by a cyanide source, such as sodium or potassium cyanide, is a standard procedure for introducing a nitrile group. wikipedia.orgmdpi.com The reaction is typically carried out in a polar aprotic solvent like ethanol. wikipedia.org
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference(s) |
| Nucleophilic Substitution | NaCN or KCN, Ethanol, reflux | 1-Phenyl-1H-imidazole-4-carbonitrile | Varies | wikipedia.orgmdpi.com |
Formation of Carboxylic Acids: 1-Phenyl-1H-imidazole-4-carboxylic acid can be prepared through the oxidation of the corresponding aldehyde or the hydrolysis of the nitrile.
Oxidation of Aldehyde: The aldehyde, 1-phenyl-1H-imidazole-4-carbaldehyde, can be oxidized to the carboxylic acid using common oxidizing agents. Imidazole itself is relatively resistant to oxidation by reagents like chromic acid or hydrogen peroxide, but can be attacked by stronger oxidants like perbenzoic acid. pharmaguideline.com
Hydrolysis of Nitrile: The nitrile, 1-phenyl-1H-imidazole-4-carbonitrile, can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uk Heating the nitrile under reflux with a dilute acid (e.g., HCl) or a base (e.g., NaOH) will yield the carboxylic acid or its salt, respectively. libretexts.orgchemguide.co.uk Subsequent acidification of the carboxylate salt will provide the free carboxylic acid. libretexts.org
| Starting Material | Reagents and Conditions | Product | Typical Yield (%) | Reference(s) |
| 1-Phenyl-1H-imidazole-4-carbaldehyde | Oxidizing agent (e.g., KMnO₄, CrO₃) | 1-Phenyl-1H-imidazole-4-carboxylic acid | Varies | pharmaguideline.com |
| 1-Phenyl-1H-imidazole-4-carbonitrile | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | 1-Phenyl-1H-imidazole-4-carboxylic acid | Varies | chemistrysteps.comlibretexts.orgchemguide.co.uk |
Role of 4 Bromomethyl 1 Phenyl 1h Imidazole As a Versatile Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems
The inherent reactivity of the bromomethyl group in 4-(bromomethyl)-1-phenyl-1H-imidazole makes it an ideal candidate for the synthesis of intricate heterocyclic systems. This electrophilic center can readily participate in reactions with a variety of nucleophiles, enabling the annulation of new rings and the assembly of multiple heterocyclic units.
Synthesis of Fused Imidazole (B134444) Derivatives
The synthesis of fused imidazole derivatives, such as phenanthro[9,10-d]imidazoles and imidazo[4,5-f] nih.govmdpi.comphenanthrolines, typically proceeds through multi-component reactions. For instance, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles is often achieved through the one-pot, three-component condensation of 9,10-phenanthraquinone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst. ijcce.ac.ir Another established route involves the reaction of 10,10-diazidophenanthren-9(10H)-one with nucleophilic amines, which triggers a self-condensation to form the phenanthro[9,10-d]imidazole core. scilit.comresearchgate.net
Similarly, the synthesis of imidazo[4,5-f] nih.govmdpi.comphenanthroline derivatives has been reported via microwave-assisted reaction of 1,10-phenanthroline-5,6-dione (B1662461) with an aldehyde and ammonium acetate. nih.gov A general overview of the synthesis of 1H-imidazo[4,5-f] nih.govmdpi.comphenanthrolines often starts with the nitration of 1,10-phenanthroline (B135089) to produce 1,10-phenanthroline-5,6-dione as a key intermediate. researchgate.net
While these methods are well-established for the construction of such fused systems, a literature search did not yield specific examples where this compound is directly employed as a starting material for the synthesis of these or other fused imidazole derivatives. Hypothetically, its reactive bromomethyl group could be transformed into other functional groups, such as an aldehyde, which could then participate in the classical condensation reactions mentioned above. However, such a multi-step approach is not directly documented.
Assembly of Multi-Heterocyclic Architectures
The construction of molecules containing multiple, linked heterocyclic systems is a significant area of organic synthesis, driven by the search for novel compounds with unique biological or material properties. The synthesis of imidazole-triazole hybrids, for example, has been achieved through a "click" reaction between a thiopropargylated-imidazole and various organoazides. nih.gov This approach allows for the modular assembly of diverse structures.
Another strategy for linking heterocyclic units involves the reaction of halo-derivatives with other heterocycles. For instance, the synthesis of pyridyl-pyrazole imidazole and triazole derivatives has been accomplished by reacting a chloropyridyl-pyrazole with the potassium salt of imidazole or triazole. nih.gov
Incorporation into Macrocyclic and Supramolecular Structures
Macrocycles and other supramolecular structures are of great interest due to their ability to act as hosts in molecular recognition, as catalysts, and as advanced materials. The incorporation of imidazole units into these large-ring systems can impart specific binding properties and structural rigidity.
The synthesis of calix scilit.comarene derivatives bearing imidazole groups has been reported, demonstrating the utility of imidazole-containing building blocks in constructing complex host molecules. nih.govmdpi.com For example, calix scilit.comarenes have been functionalized by reacting them with compounds like 3-(bromomethyl)-1-(pyren-1-ylmethyl)-1H-pyrazole under basic conditions. mdpi.com This suggests a plausible, though not explicitly documented, route for incorporating the (1-phenyl-1H-imidazol-4-yl)methyl moiety onto a calixarene (B151959) scaffold using this compound.
Furthermore, the synthesis of peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid showcases another approach to imidazole-containing macrostructures. rsc.org The synthesis of macrocycles containing 1,3,4-oxadiazole (B1194373) and pyridine (B92270) moieties also highlights the modular nature of macrocycle construction. nih.gov
Despite the clear potential for this compound to serve as a key component in the synthesis of novel macrocyclic and supramolecular structures, a review of the current literature does not provide specific instances of its use in this context. Its bifunctional nature, with the reactive bromomethyl group and the potential for coordination via the imidazole nitrogen, makes it an attractive yet underexplored building block for this class of molecules.
Design and Synthesis of Advanced Organic Materials
The unique electronic and photophysical properties of imidazole derivatives have led to their widespread investigation in the field of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). researchgate.net Imidazole-based compounds can function as fluorescent emitters, electron transport materials, or bipolar host materials. mdpi.comresearchgate.net
The synthesis of luminescent materials often involves the coupling of different aromatic and heterocyclic units. For example, highly efficient non-doped bipolar AIE (aggregation-induced emission) luminogens have been synthesized using phenanthroimidazole derivatives. rsc.org Bipolar host materials for phosphorescent OLEDs have been developed based on a 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene core. acs.org
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number and types of hydrogen atoms present in a molecule. In the case of 4-(bromomethyl)-1-phenyl-1H-imidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the phenyl ring, and the bromomethyl group.
The protons on the imidazole ring (at positions 2 and 5) typically appear as singlets in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern. For instance, in related imidazole derivatives, these protons can resonate at distinct frequencies, allowing for their unambiguous assignment. rsc.org The protons of the phenyl group would likely appear as a multiplet in the aromatic region, reflecting the different electronic environments of the ortho, meta, and para protons. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would be expected to produce a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Imidazole H-2 | Aromatic Region | Singlet |
| Imidazole H-5 | Aromatic Region | Singlet |
| Phenyl Protons | Aromatic Region | Multiplet |
| Bromomethyl Protons (-CH₂Br) | Downfield of alkyl protons | Singlet |
This table presents expected values based on general principles of ¹H NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in characterizing the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.
The carbon atoms of the imidazole ring would resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The ipso-carbon of the phenyl ring (the carbon directly attached to the imidazole nitrogen) and the other phenyl carbons would also appear in the aromatic region. The carbon of the bromomethyl group would be found in the aliphatic region, with its chemical shift significantly influenced by the attached bromine atom. In some complex imidazole derivatives, the signals for the imidazole carbons can sometimes be difficult to observe due to fast tautomerization processes, though N-substitution, as in this case, often simplifies the spectrum. aaronchem.com
| Carbon Type | Expected Chemical Shift (ppm) |
| Imidazole C-2 | Aromatic Region |
| Imidazole C-4 | Aromatic Region |
| Imidazole C-5 | Aromatic Region |
| Phenyl Carbons | Aromatic Region |
| Bromomethyl Carbon (-CH₂Br) | Aliphatic Region |
This table presents expected values based on general principles of ¹³C NMR spectroscopy.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between adjacent protons on the phenyl ring. drugbank.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the known proton assignments. For example, the singlet of the bromomethyl protons in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum. drugbank.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorptions include:
C-H stretching vibrations for the aromatic protons on the phenyl and imidazole rings, typically appearing above 3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic rings, which would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-N stretching vibrations from the imidazole ring and the phenyl-nitrogen bond.
C-H bending vibrations for the aromatic rings, which can provide information about the substitution pattern of the phenyl ring.
C-Br stretching vibration from the bromomethyl group, which is expected to appear in the lower frequency region of the spectrum.
The NIST WebBook provides reference spectra for related compounds like 1-phenylimidazole (B1212854), showing characteristic absorptions for the phenyl and imidazole groups. nist.govnist.gov
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3150 - 3000 |
| C=C and C=N Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1350 - 1000 |
| C-Br Stretch | 700 - 500 |
This table presents expected values based on general principles of IR spectroscopy.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₉BrN₂.
The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.
Common fragmentation pathways would likely involve the loss of the bromine atom or the entire bromomethyl group. The stability of the resulting fragments can provide further structural clues. For example, the fragmentation of related imidazole compounds often involves the cleavage of bonds attached to the imidazole ring. rsc.org
X-ray Crystallography for Solid-State Structural Determination
A successful X-ray crystallographic analysis of this compound would reveal:
The planarity of the imidazole and phenyl rings.
The dihedral angle between the planes of the imidazole and phenyl rings.
The precise bond lengths and angles of all atoms, including the C-Br bond.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophores are the phenyl ring and the imidazole ring, which together form a conjugated system.
The electronic spectrum of this compound is expected to be dominated by π→π* (pi to pi star) and n→π* (n to pi star) transitions. The π→π* transitions, which are typically high in intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic phenyl and imidazole rings. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms of the imidazole ring, to an antibonding π* orbital.
Detailed Research Findings
The basic imidazole molecule exhibits a strong π→π* transition at approximately 217 nm and a much weaker n→π* transition around 275 nm. researchgate.net The attachment of a phenyl group at the N1 position, as in 1-phenylimidazole, introduces further conjugation and additional electronic transitions. These are often observed as a complex series of absorption bands. Studies on the valence shell electronically excited states of 1-phenylimidazole have identified multiple broad absorption bands below 300 nm, corresponding to various π→π* and Rydberg transitions. figshare.comhw.ac.uk
The introduction of substituents on either the phenyl or imidazole ring can further modify the absorption spectrum. For instance, a bromomethyl group at the 4-position of the imidazole ring is not expected to be a primary chromophore itself, but it can influence the electronic distribution within the imidazole ring through inductive effects, potentially causing small shifts in the absorption maxima (λmax) compared to the unsubstituted 1-phenylimidazole.
More complex substituted phenylimidazole derivatives show absorption bands at longer wavelengths, indicating a more extended π-conjugation system. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) displays significant absorption peaks at 340 nm and 406 nm, which are assigned to π→π* transitions. researchgate.net While this compound is structurally more complex than this compound, its spectral data illustrates the effect of extending the conjugated system, which results in a bathochromic (red) shift of the absorption bands to longer wavelengths.
The following data tables summarize the UV-Vis absorption data for imidazole and some of its derivatives, providing a basis for understanding the expected spectral characteristics of this compound.
Table 1: UV-Vis Absorption Data for Imidazole and a Simple Derivative
| Compound | λmax (nm) | Transition Type | Reference |
| Imidazole | 217 | π→π | researchgate.net |
| Imidazole | 275 | n→π | researchgate.net |
| 4-Methyl-imidazole | Not specified | - | researchgate.net |
Table 2: UV-Vis Absorption Data for a More Complex Phenylimidazole Derivative
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340 | π→π | researchgate.net |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 406 | π→π | researchgate.net |
Based on the available data for related structures, the UV-Vis spectrum of this compound in a common solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show intense absorptions in the range of 200-300 nm, characteristic of the π→π* transitions of the coupled phenyl and imidazole rings. Weaker n→π* transitions may also be present but could be obscured by the more intense π→π* bands. The presence of the bromomethyl group is anticipated to have a minor electronic influence, likely resulting in a spectrum that closely resembles that of 1-phenyl-4-methyl-1H-imidazole.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.orgnih.govnih.gov It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For imidazole (B134444) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-31G or higher, are used to calculate the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This process provides a detailed picture of the molecule's stable conformation. For instance, in related 1-phenyl-1H-imidazoles, the angle between the mean planes of the imidazole and the phenyl ring is a critical parameter determined through optimization. nih.gov The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during these calculations, forming the basis for further analysis.
HOMO-LUMO Energy Gap Calculations for Reactivity Prediction
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. orientjchem.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that the molecule is more prone to chemical reactions and is considered "softer." orientjchem.org
Studies on various imidazole derivatives consistently use DFT to calculate these energy gaps to predict their reactivity. orientjchem.orgnih.gov The table below shows examples of HOMO-LUMO gap calculations for related compounds, illustrating how this parameter varies with structure.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. orientjchem.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons.
Different colors on the MEP surface represent varying potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In imidazole derivatives, these are typically located around electronegative atoms like nitrogen.
Blue: Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Denotes areas of neutral or near-zero potential.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule will interact with biological receptors or other reactants. orientjchem.orgresearchgate.net
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational analysis using DFT is performed to calculate the frequencies of the fundamental modes of vibration of a molecule. These calculated frequencies are then compared with experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra, to validate the optimized molecular structure.
This correlative analysis allows for a detailed assignment of the observed spectral bands to specific vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations. For complex molecules like imidazole derivatives, DFT calculations are indispensable for accurately interpreting the vibrational spectra and confirming the functional groups present in the synthesized compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational flexibility and dynamic behavior of a molecule in different environments (e.g., in a solvent or interacting with a biological target). For a molecule like 4-(bromomethyl)-1-phenyl-1H-imidazole, MD simulations could reveal the rotational freedom of the phenyl group relative to the imidazole ring and the conformational preferences of the bromomethyl side chain. However, specific MD simulation studies on this compound are not readily found in the reviewed literature.
Quantum Chemical Descriptors and Structure-Reactivity Correlations
From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity and are used to establish Quantitative Structure-Activity Relationships (QSAR). nih.gov
Key global reactivity descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.
Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as μ²/2η, where μ is the chemical potential (-χ).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting their biological or chemical activity based on their electronic properties.
Regioselectivity and Reaction Mechanism Predictions
Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions and to understand why certain products are formed over others (regioselectivity). For a molecule like this compound, which possesses multiple reactive sites, theoretical calculations are invaluable. The primary reactive sites include the electrophilic carbon of the bromomethyl group, and the C2 and C5 positions of the imidazole ring, which can be susceptible to nucleophilic or electrophilic attack depending on the reaction conditions.
Theoretical studies on related heterocyclic systems often employ Density Functional Theory (DFT) to model reaction pathways. These studies can predict the regioselectivity of reactions, such as nucleophilic aromatic substitution (SNAr), by calculating the energies of intermediate structures (σ-complexes) or transition states for concerted mechanisms. nih.govresearchgate.net For SNAr reactions involving azole nucleophiles, a continuum of mechanisms from stepwise to concerted has been proposed based on DFT calculations. nih.gov
In the case of this compound, a key reaction is the nucleophilic substitution at the bromomethyl group, which typically proceeds via an SN2 mechanism. Computational analyses of SN2 reactions involve calculating the potential energy surface, which helps in understanding the energy barriers and the influence of solvents on reaction rates.
Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions and Hirshfeld charges, can be used to predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, the analysis of these indices can help determine whether a nucleophile is more likely to attack the bromomethyl carbon or one of the carbons on the imidazole ring.
While specific computational studies on this compound are not extensively documented in publicly available literature, the principles from computational studies on similar structures, such as other substituted imidazoles and brominated phenyl compounds, can be applied to predict its reactivity. nih.gov For example, DFT calculations on imidazolium-functionalized complexes have been used to understand their electronic structure and reactivity. rsc.org Similarly, computational investigations into the reactivity of other halogenated heterocycles with nucleophiles provide a framework for predicting the behavior of this compound. mdpi.com
The following table outlines the potential reactive sites and the types of reactions that can be computationally investigated to predict regioselectivity.
| Reactive Site | Potential Reaction Type | Computational Investigation Method | Predicted Outcome |
| Bromomethyl group (-CH₂Br) | Nucleophilic Substitution (SN2) | Transition State Energy Calculation (DFT) | Prediction of reaction rates and feasibility with various nucleophiles. |
| Imidazole Ring (C2) | Nucleophilic Attack | Fukui Function / Hirshfeld Charge Analysis (DFT) | Determination of the most nucleophilic carbon on the ring. |
| Imidazole Ring (C5) | Electrophilic Attack | Frontier Molecular Orbital (FMO) Analysis (DFT) | Identification of the site most susceptible to electrophiles. |
| Phenyl Ring | Electrophilic Aromatic Substitution | σ-Complex Stability Calculation (DFT) | Prediction of the preferred position for substitution on the phenyl ring. |
It is important to note that the accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects.
Current Research Trends and Future Directions in 4 Bromomethyl 1 Phenyl 1h Imidazole Chemistry
Novel Synthetic Routes and Sustainable Approaches
The development of efficient and environmentally benign synthetic methods for obtaining 4-(bromomethyl)-1-phenyl-1H-imidazole and its analogs is a key focus of current research. While direct synthesis of this specific compound is not extensively documented, novel routes can be extrapolated from the synthesis of similarly substituted imidazoles.
Traditional methods for imidazole (B134444) synthesis often involve multi-step procedures with harsh reagents and solvents. acs.org Modern approaches, however, are shifting towards more sustainable practices. One such approach is the use of microwave-assisted synthesis , which has been shown to accelerate the formation of imidazole derivatives, often in solvent-free conditions or using greener solvents like ethanol (B145695). rasayanjournal.co.innih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.in
Another promising avenue is the application of continuous-flow chemistry . beilstein-journals.orgnih.govacs.orgnih.gov This technology allows for the automated and scalable synthesis of highly functionalized imidazoles with precise control over reaction parameters, minimizing waste and enhancing safety. nih.govacs.org The integration of reaction and purification steps in a continuous flow system offers a significant advantage for the industrial production of imidazole-based compounds. beilstein-journals.org
Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Methodology | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Conventional Synthesis | Well-established procedures | Long reaction times, harsh conditions, often low yields | Foundational for many imidazole syntheses. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use | Scalability can be a challenge | Efficient for synthesizing various imidazole derivatives. rasayanjournal.co.innih.gov |
| Continuous-Flow Chemistry | High scalability, precise process control, enhanced safety, reduced waste | Higher initial equipment cost | Enables multistep synthesis of complex imidazoles without isolating intermediates. nih.govacs.org |
Exploration of Diverse Chemical Transformations and Derivatizations
The presence of a reactive bromomethyl group on the 1-phenyl-1H-imidazole scaffold opens up a vast landscape for chemical transformations and the synthesis of a diverse range of derivatives. The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack.
A significant area of exploration is the use of this compound in N-alkylation reactions . The imidazole nitrogen can be alkylated to form imidazolium (B1220033) salts, which are precursors to ionic liquids (ILs) . rsc.orgnih.govnih.gov These ILs can possess unique physicochemical properties, such as low vapor pressure and high thermal stability, making them attractive for various applications, including as catalysts or specialized solvents. nih.gov The synthesis of dicationic ionic liquids from similar building blocks has also been reported. nih.gov
Furthermore, the bromomethyl group can be readily displaced by a variety of nucleophiles to introduce new functionalities. For instance, reaction with sodium azide (B81097) would yield 4-(azidomethyl)-1-phenyl-1H-imidazole . This azido (B1232118) derivative is a valuable intermediate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward linkage to a wide array of molecules containing alkyne groups. journal-vniispk.ru This opens up possibilities for creating complex molecular architectures.
Other potential transformations include reactions with thiols to form thioethers, with amines to generate amino derivatives, and with carboxylates to produce esters. These derivatizations can be used to modulate the compound's properties for specific applications.
Integration into Emerging Fields of Materials Science and Chemical Biology (excluding biological activity)
The unique structural features of this compound make it a promising building block for the development of advanced materials and chemical tools.
In materials science , the imidazole moiety can act as a ligand for the construction of metal-organic frameworks (MOFs) . nih.govrsc.orgescholarship.orgrsc.orgresearchgate.net The nitrogen atoms of the imidazole ring can coordinate with metal ions to form porous, crystalline structures with high surface areas. The phenyl group can contribute to the structural diversity and stability of the framework. The bromomethyl group offers a reactive handle for post-synthetic modification of the MOF, allowing for the introduction of specific functionalities to tailor the material's properties for applications such as gas storage, separation, and catalysis. nih.gov Additionally, the ability to form imidazolium salts makes this compound a candidate for the synthesis of polymerized ionic liquids (PILs) , which are being explored for applications in solid-state electrolytes and other advanced materials. researchgate.net The compound could also be used for the surface modification of polymers , introducing imidazole functionalities that can alter surface properties like wettability and adhesion. mdpi.comresearchgate.netnih.govnih.govunisa.edu.au
In the field of chemical biology , the 1-phenyl-1H-imidazole scaffold is found in molecules that can interact with biological systems. While excluding biological activity, the compound's chemical properties make it a candidate for the development of chemical probes . For example, imidazole derivatives have been investigated as fluorescent sensors. nih.gov The introduction of a reactive bromomethyl group allows for the covalent attachment of this scaffold to biomolecules or other molecular probes, enabling the study of biological processes. The conversion of the bromomethyl group to an azidomethyl group would further enhance its utility as a chemical biology tool through bioorthogonal click chemistry.
Development of High-Throughput Synthesis and Screening Methodologies
To fully explore the potential of the this compound scaffold, the development of high-throughput synthesis and screening (HTS) methodologies is crucial. These approaches allow for the rapid generation and evaluation of large libraries of derivatives.
Automated synthesis platforms , including those based on continuous-flow technology, can be adapted for the parallel synthesis of a wide range of imidazole derivatives. acs.orgnih.govacs.org By systematically varying the nucleophiles that react with the bromomethyl group, or by using different starting materials for the imidazole ring synthesis, large and diverse chemical libraries can be efficiently constructed.
Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with desired properties. For materials science applications, this could involve screening for specific adsorption properties, catalytic activity, or thermal stability. In chemical biology, HTS assays can be developed to screen for binding to specific targets or for the ability to act as a sensor. nih.gov For example, a microbial chromogenic reaction-based assay could be adapted to screen for specific chemical reactivities. nih.gov The combination of automated synthesis and HTS provides a powerful engine for the discovery of novel materials and chemical tools based on the this compound core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
